(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-chlorophenyl)acetate

Medicinal Chemistry Anti-Cancer SAR Breast Cancer (MCF-7)

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-chlorophenyl)acetate (CAS 946238-39-7) is a synthetic heterocyclic ester compound (molecular formula C₁₆H₁₂ClNO₃S, MW 333.79 g/mol) that combines a 5-(thiophen-2-yl)isoxazole pharmacophore core with a 4-chlorophenylacetate ester side chain at the isoxazole 3-position. The compound is supplied as a research-grade chemical with a declared purity specification of ≥95% and is categorized under both thiophene and isoxazole chemical families.

Molecular Formula C16H12ClNO3S
Molecular Weight 333.79
CAS No. 946238-39-7
Cat. No. B2837813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-chlorophenyl)acetate
CAS946238-39-7
Molecular FormulaC16H12ClNO3S
Molecular Weight333.79
Structural Identifiers
SMILESC1=CSC(=C1)C2=CC(=NO2)COC(=O)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H12ClNO3S/c17-12-5-3-11(4-6-12)8-16(19)20-10-13-9-14(21-18-13)15-2-1-7-22-15/h1-7,9H,8,10H2
InChIKeyCJMCSOQCQOKPDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-chlorophenyl)acetate (CAS 946238-39-7): Structural Identity, Vendor Specifications, and Research-Grade Procurement Profile


(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-chlorophenyl)acetate (CAS 946238-39-7) is a synthetic heterocyclic ester compound (molecular formula C₁₆H₁₂ClNO₃S, MW 333.79 g/mol) that combines a 5-(thiophen-2-yl)isoxazole pharmacophore core with a 4-chlorophenylacetate ester side chain at the isoxazole 3-position . The compound is supplied as a research-grade chemical with a declared purity specification of ≥95% and is categorized under both thiophene and isoxazole chemical families . Its structural architecture places it within the broader class of 5-(thiophen-2-yl)isoxazole derivatives, which have emerged as validated scaffolds in medicinal chemistry, particularly in anti-cancer drug discovery programs targeting estrogen receptor alpha (ERα)-driven breast cancer [1].

Why Generic Substitution Fails: Pharmacophore Determinants That Make (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-chlorophenyl)acetate Non-Interchangeable with Structural Analogs


The compound's differentiation arises from the precise intersection of three modular structural features—the unsubstituted thiophene ring at isoxazole C5, the ester (rather than amide) linker at C3, and the 4-chlorophenylacetyl moiety—each of which independently contributes to target engagement, metabolic handling, and physicochemical properties in ways that are not recapitulated by any single commercial analog . Published SAR studies on the 5-(thiophen-2-yl)isoxazole scaffold demonstrate that even minor alterations—such as introducing a methyl substituent on the thiophene ring (which reduces anti-cancer potency by approximately 7-fold in comparable systems, from IC₅₀ ≈ 1.91 μM to 13.44 μM against MCF-7) or replacing the electron-withdrawing 4-chloro group with electron-donating substituents—produce quantitative shifts in biological activity that preclude simple interchange [1]. Furthermore, the ester linkage introduces hydrolytic susceptibility distinct from amide-bonded analogs, directly affecting both in vitro stability profiles and potential prodrug behavior [2]. Consequently, generic substitution without experimental re-validation risks both loss of desired biological activity and introduction of uncharacterized off-target effects.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparative Data for (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-chlorophenyl)acetate (CAS 946238-39-7)


Unsubstituted Thiophene at Isoxazole C5: Critical SAR Determinant for Anti-Cancer Potency Retention

SAR studies on the 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (TTI) series reveal that introducing a methyl substituent on the thiophene ring (TTI-13) reduces anti-breast cancer potency approximately 7-fold compared to the unsubstituted thiophene analog TTI-6 (IC₅₀ = 13.44 μM vs. 1.91 μM, respectively, against MCF-7 cells) [1]. The authors concluded that an unsubstituted thiophene ring in the 5th position is essential for superior activity [1]. The target compound retains the unsubstituted thiophene at C5, thereby preserving this critical pharmacophoric feature that is absent in numerous commercially available thiophene-substituted isoxazole analogs (e.g., 5-(5-chlorothiophen-2-yl)isoxazole derivatives) .

Medicinal Chemistry Anti-Cancer SAR Breast Cancer (MCF-7)

Ester vs. Amide Linker at Isoxazole C3: Differentiated Metabolic and Prodrug Potential

The target compound incorporates an ester linkage connecting the isoxazole-3-methyl group to the 4-chlorophenylacetyl moiety, whereas its closest structural analog—2-(4-chlorophenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide—features an amide bond at the equivalent position [1]. Esters are generally more susceptible to hydrolytic cleavage by carboxylesterases than amides, with typical ester half-lives in human liver microsomes ranging from minutes to a few hours compared to hours-to-days for amides [2]. This differential lability makes the ester compound a potential prodrug candidate (releasing the corresponding alcohol and 4-chlorophenylacetic acid upon hydrolysis), whereas the amide analog is expected to exhibit greater metabolic persistence [2]. Conversely, amide bioisosteres are often sought specifically to improve metabolic stability; thus, selecting the ester form represents a deliberate choice for applications requiring controlled hydrolytic release [2].

Medicinal Chemistry Metabolic Stability Prodrug Design

4-Chlorophenyl Substituent: Lipophilicity Contribution and Differential Activity Relative to Methyl-Substituted and Unsubstituted Phenyl Analogs

Replacement of the 4-chloro substituent with a 3-methyl group—as in the commercially available analog (5-(thiophen-2-yl)isoxazol-3-yl)methyl 2-(m-tolyl)acetate (CAS 946238-42-2)—results in a measurable shift in lipophilicity and electronic character . The 4-chlorophenyl group contributes approximately +0.7 to +0.8 logP units relative to an unsubstituted phenyl ring, based on standard aromatic substituent π-values (πCl ≈ +0.71), while the m-tolyl analog contributes approximately +0.56 (πCH₃ ≈ +0.56) [1]. Furthermore, published SAR on the TTI isoxazole series demonstrates that halogen-bearing aryl substituents (Cl, Br, F) produce distinct activity profiles compared to alkyl-substituted aryl groups: in the TTI scaffold, para-chloro and para-bromo substituted analogs (TTI-8, TTI-9) showed lower anti-cancer activity compared to electron-donating group-bearing analogs, indicating that the 4-chlorophenyl group directs toward a differentiated biological interaction landscape [2].

Physicochemical Properties Lipophilicity (ClogP) SAR

Isoxazole C3-Ester vs. C3-Aryl Substitution Architecture: Differentiated Target Engagement Topology

The target compound features an ester-linked 4-chlorophenylacetyl group at the isoxazole C3 position, connected via a methylene spacer (―CH₂―O―C(=O)―CH₂―Ar) . This architecture differs fundamentally from the directly C3-arylated TTI series (e.g., TTI-1 through TTI-13), where the aryl ring is directly attached to the isoxazole core [1]. The methylene-ester spacer introduces additional rotational degrees of freedom (2 additional rotatable bonds) and extends the distance from the isoxazole core to the chlorophenyl centroid by approximately 4–5 Å compared to a direct C3-aryl linkage . This altered geometry may enable binding interactions with protein pockets that are sterically inaccessible to directly arylated isoxazole analogs, while simultaneously positioning the 4-chlorophenyl group for halogen-bonding or hydrophobic contacts in a distinct spatial register [2].

Medicinal Chemistry Structural Biology Ligand Design

Commercial Purity Specification and Supply Chain Availability: Differentiated from Research-Grade Analogs

The target compound is commercially listed with a purity specification of ≥95% (HPLC) from established research chemical suppliers . In comparison, the structurally closest ester analog—(5-(thiophen-2-yl)isoxazol-3-yl)methyl 2-(m-tolyl)acetate (CAS 946238-42-2)—is available with a molecular weight of 313.4 g/mol (vs. 333.79 g/mol for the target) and a purity specification that may vary by supplier . The 4-chlorophenyl variant offers a higher molecular weight (+20.39 g/mol) and increased heavy atom count, which may be advantageous in certain biophysical assay formats (e.g., mass spectrometry-based detection where higher mass improves signal discrimination from background) . The compound is classified for R&D use only and is available from multiple non-excluded commercial channels, ensuring supply chain redundancy .

Chemical Procurement Quality Specification Vendor Comparison

Best Research and Industrial Application Scenarios for (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-chlorophenyl)acetate (CAS 946238-39-7)


ERα-Targeted Anti-Breast Cancer Probe Development and SAR Expansion

The compound serves as a structurally differentiated probe for estrogen receptor alpha (ERα)-targeted drug discovery, leveraging the validated 5-(thiophen-2-yl)isoxazole pharmacophore that has demonstrated anti-proliferative activity in MCF-7 breast cancer models (IC₅₀ values as low as 1.91 μM for optimized TTI analogs) [1]. The ester-linked 4-chlorophenylacetyl architecture at C3 extends the chemical space beyond directly arylated TTI compounds, enabling exploration of expanded binding pocket interactions and linker-length SAR . Researchers should prioritize this compound when constructing focused libraries aimed at mapping the steric and electronic tolerance of the ERα ligand-binding domain to pendant arylacetyl moieties, particularly where the 4-chloro substituent serves as a halogen-bond donor or hydrophobic anchor [2].

Ester Prodrug Design and Intracellular Hydrolysis Kinetics Studies

The presence of a hydrolyzable ester bond makes this compound an attractive candidate for prodrug activation studies, where esterase-mediated cleavage releases the corresponding (5-(thiophen-2-yl)isoxazol-3-yl)methanol and 4-chlorophenylacetic acid [1]. This contrasts with the amide analog, which resists enzymatic hydrolysis and thus cannot serve the same prodrug function . Applications include cellular pharmacokinetic profiling using LC-MS/MS to track time-dependent hydrolysis in cancer cell lines (e.g., MCF-7, HeLa) expressing differential carboxylesterase activities, and comparative studies with esterase inhibitors to confirm mechanism-specific activation [1].

Halogen-Enriched Fragment Library Member for X-ray Crystallography and Structural Biology

The inclusion of a 4-chlorophenyl group provides anomalous scattering signal for X-ray crystallographic phasing, making this compound suitable as a heavy-atom derivatization fragment or as part of a halogen-enriched fragment screening library for protein-ligand co-crystallography [1]. The extended C3 architecture (estimated 8–9 Å reach from the isoxazole core to the chlorophenyl centroid) allows the chlorine atom to probe protein surface pockets distinct from those accessible to directly arylated, shorter isoxazole fragments . This application is particularly relevant for structural biology groups studying nuclear hormone receptors, kinase ATP-binding sites, or protein-protein interaction interfaces where halogen-bonding interactions contribute to ligand recognition [2].

QSAR Model Building: Chlorine-Substituted Phenylacetate Data Point on the Lipophilicity-Activity Continuum

As demonstrated in the comparison with the m-tolyl analog (CAS 946238-42-2), the target compound provides a distinct data point for quantitative structure-activity relationship (QSAR) model development, where the 4-chloro substituent contributes approximately +0.71 π-units to molecular lipophilicity [1]. Systematic inclusion of this compound alongside analogs bearing different phenyl substituents (H, CH₃, OCH₃, CF₃, Cl, Br) enables robust regression modeling of lipophilicity-dependent biological activity . This scenario applies to both academic medicinal chemistry groups building predictive models for isoxazole-based compound libraries and industrial cheminformatics teams populating corporate compound collections with systematically varied chemical matter [1].

Quote Request

Request a Quote for (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-chlorophenyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.